1H and 13C NMR Chemical Shifts for 4-(Iodomethyl)-2,5-dihydrofuran-2-one: A Comprehensive Characterization Guide
1H and 13C NMR Chemical Shifts for 4-(Iodomethyl)-2,5-dihydrofuran-2-one: A Comprehensive Characterization Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 4-(Iodomethyl)-2,5-dihydrofuran-2-one (Synonym: 4-iodomethyl-2(5H)-furanone) | PubChem CID: 101219881[1]
Mechanistic Context & Synthetic Origins
4-(Iodomethyl)-2,5-dihydrofuran-2-one is a highly reactive, bifunctional building block frequently utilized in the synthesis of complex natural products and pharmaceutical intermediates. The molecule features an electrophilic allylic iodide paired with a Michael-acceptor lactone core.
The most efficient synthetic route to this scaffold involves the copper-mediated cyclization of cyclopropylideneacetic acids[2]. In this reaction, the addition of a CuI/I₂ reagent system triggers a regioselective ring-opening iodocupration, followed by lactonization to yield the target furanone[2]. Similar halolactonization pathways have been documented for generating highly substituted pyrrolones and furanones[3]. Understanding this synthetic pathway is critical for NMR interpretation, as the most common impurities are uncyclized dienes or regioisomeric lactones.
Fig 1. Copper-mediated cyclization pathway yielding the iodomethyl furanone target.
NMR Signal Causality & Structural Logic
To establish a self-validating analytical profile, one must look beyond empirical memorization and understand the electronic and steric forces dictating the chemical shifts of 4-(Iodomethyl)-2,5-dihydrofuran-2-one.
The "Heavy Atom Effect" in 13C NMR
The most critical diagnostic feature of this molecule is the resonance of the iodomethyl carbon. In the bromo-analogue (4-bromomethyl-2(5H)-furanone), the CH₂-Br carbon resonates at 22.5 ppm[4]. However, replacing bromine with iodine introduces a profound diamagnetic shielding known as the Heavy Atom Effect . The large electron cloud and high polarizability of the iodine atom induce strong spin-orbit coupling. This drives the 13C chemical shift of the CH₂-I carbon dramatically upfield to approximately 2.5 ppm . This extreme upfield shift is a universal self-validating marker for primary alkyl iodides, as observed in related iodolactones where the iodomethyl carbon appears highly shielded (e.g., 7.39 ppm)[5].
Allylic Coupling in 1H NMR
The 2,5-dihydrofuran-2-one core is a rigid, planar system that facilitates long-range scalar coupling. The vinylic proton (H-3) and the oxymethylene protons (H-5) exhibit a characteristic allylic coupling ( 4J≈1.1−1.5 Hz) across the double bond[4]. This mutual splitting resolves H-3 into a fine triplet and H-5 into a triplet, confirming the structural integrity of the cyclic core. Furthermore, the CH₂-I protons appear as a sharp singlet near 3.95 ppm, shielded relative to the bromo-analogue (4.23 ppm) due to iodine's lower electronegativity[4].
Fig 2. Self-validating NMR assignment logic driven by electronic and steric effects.
Quantitative NMR Data Tables
The following tables summarize the expected chemical shifts derived from empirical literature correlations of the exact bromo-analogue and established halogen shielding effects[5],[4].
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Assignment Logic |
| H-3 | 6.12 | t | 1.5 | 1H | Vinylic proton, deshielded by the conjugated carbonyl; exhibits 4J allylic coupling to H-5. |
| H-5 | 4.90 | t | 1.5 | 2H | Oxymethylene protons, deshielded by the adjacent ring oxygen; exhibits 4J allylic coupling to H-3. |
| CH₂-I | 3.95 | s | - | 2H | Iodomethyl protons. Appears as a sharp singlet; shielded relative to CH₂-Br due to lower electronegativity. |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |
| C-2 | 172.8 | C=O | Conjugated lactone carbonyl. |
| C-4 | 164.0 | Quaternary C | Vinylic β -carbon, highly deshielded by resonance from the carbonyl oxygen. |
| C-3 | 118.2 | CH | Vinylic α -carbon. |
| C-5 | 73.1 | CH₂ | Oxymethylene carbon, strongly deshielded by the adjacent ring oxygen. |
| CH₂-I | 2.5 | CH₂ | Iodomethyl carbon. Exhibits a profound upfield shift due to the iodine Heavy Atom Effect. |
Experimental Protocol: Acquisition & Self-Validating Workflow
To ensure absolute trustworthiness in your characterization, follow this self-validating acquisition protocol.
Step 1: Sample Preparation & Solvent Selection
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Action: Dissolve 15–20 mg of the purified 4-(iodomethyl)-2,5-dihydrofuran-2-one in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
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Causality: CDCl₃ is mandatory. Using polar, hydrogen-bonding solvents like DMSO-d₆ will artificially deshield the H-3 vinylic proton and disrupt the fine allylic coupling resolution.
Step 2: 1H NMR Acquisition
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Action: Acquire at 400 MHz (or higher) using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 1.5 seconds.
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Validation Loop: Cross-reference the integration of the singlet at 3.95 ppm (CH₂-I) against the triplet at 4.90 ppm (H-5). A strict 1:1 ratio (2H:2H) confirms the absence of competing elimination products (e.g., exocyclic dienes) that often plague halolactonization reactions.
Step 3: 13C NMR Acquisition
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Action: Acquire at 100 MHz using 1024 scans, WALTZ-16 decoupling, and a relaxation delay (D1) of 2.0 seconds.
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Causality: A D1 of 2.0 seconds is critical. The quaternary C-4 and C-2 (carbonyl) carbons lack attached protons, resulting in long T1 relaxation times. Insufficient delay will cause these diagnostic peaks to attenuate into the baseline noise.
References
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Facile and Effective Copper-Mediated Cyclization Reaction of Cyclopropylideneacetic Acids (or Esters) and Cyclopropylideneacetonitriles - The Journal of Organic Chemistry (ACS Publications). 2
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Supporting Information: Facile and Effective Copper-Mediated Cyclization Reaction... - AWS / ACS Publications. 4
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Direct halogenation of organic compounds with halides using oxone in water — A green protocol - Canadian Science Publishing. 5
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4-(Iodomethyl)-2,5-dihydrofuran-2-one | CID 101219881 - PubChem. 1
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Unexpected Facile Sequential Halolactamization−Hydroxylation of 2,3-Allenamides with CuX2 for the Efficient Synthesis of 4-Halo-5-hydroxypyrrol-2(5H)-ones - Organic Letters (ACS Publications). 3
